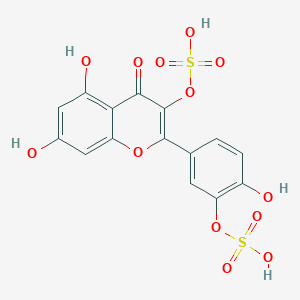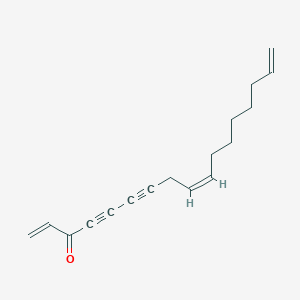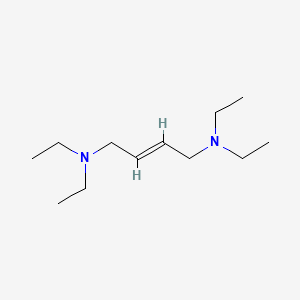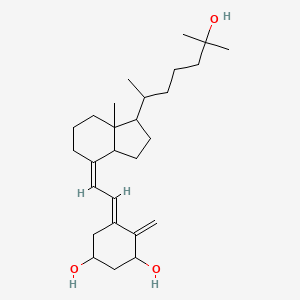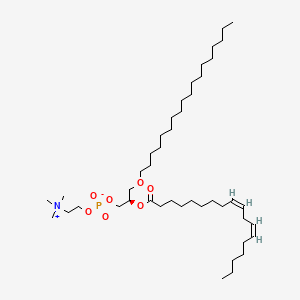
PC(O-18:0/18:2(9Z,12Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PC(O-18:0/18:2(9Z, 12Z)), also known as gpcho(18:0/18:2) or gpcho(36:2), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-18:0/18:2(9Z, 12Z)) is considered to be a glycerophosphocholine lipid molecule. PC(O-18:0/18:2(9Z, 12Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-18:0/18:2(9Z, 12Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-18:0/18:2(9Z, 12Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
PC(o-18:0/18:2(9Z,12Z)) is a glycerophosphocholine.
Wissenschaftliche Forschungsanwendungen
Analytical Techniques in Lipoprotein Research
PC(O-18:0/18:2(9Z,12Z)), also known as 1-stearoyl-2-linoleoylphosphatidylcholine, has been studied for its role in the oxidation of lipoproteins. Hui et al. (2012) developed a liquid chromatography/mass spectrometry (LC/MS) method to measure phosphatidylcholine hydroperoxides, including PC 18:0/18:2-OOH, in lipoproteins like LDL and HDL. This technique offers precise quantification, essential for understanding the oxidation mechanisms in cardiovascular diseases (Hui et al., 2012).
Phospholipid Analysis in Biological Samples
Another significant application is in the analysis of phospholipids in biological samples. Hui et al. (2010) introduced an LC/MS method for qualitative and quantitative analysis of phosphatidylcholine hydroperoxides in human plasma, using PC 18:0/18:2-OOH as a standard. This method is crucial for studying lipid peroxidation in various biological processes and diseases (Hui et al., 2010).
MALDI-TOF MS in Phospholipid Profiling
The use of matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry for phosphatidylcholine analysis, including PC(O-18:0/18:2(9Z,12Z)), has been explored by Zabrouskov et al. (2001). This method addresses challenges like spectral overlap and ambiguities among structural isomers, offering a more accurate profiling of phosphatidylcholines in plants (Zabrouskov et al., 2001).
Eigenschaften
CAS-Nummer |
88542-96-5 |
|---|---|
Produktname |
PC(O-18:0/18:2(9Z,12Z)) |
Molekularformel |
C44H86NO7P |
Molekulargewicht |
772.1 g/mol |
IUPAC-Name |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h15,17,21,23,43H,6-14,16,18-20,22,24-42H2,1-5H3/b17-15-,23-21-/t43-/m1/s1 |
InChI-Schlüssel |
LMGTVCKIUNTOEP-HJTCUGKVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



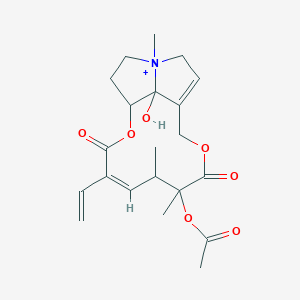
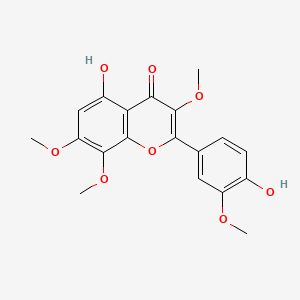
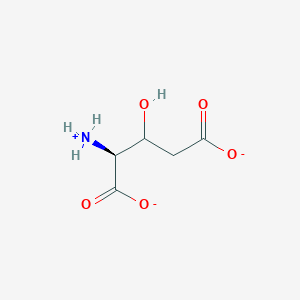
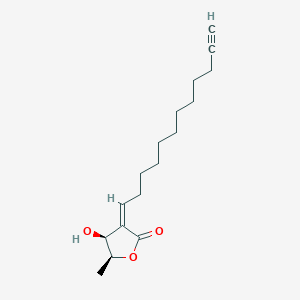
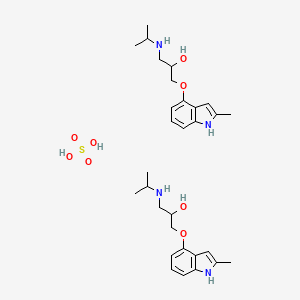
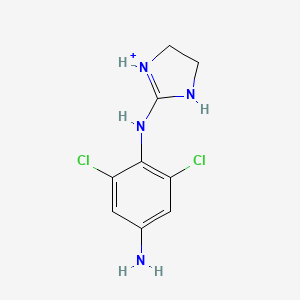
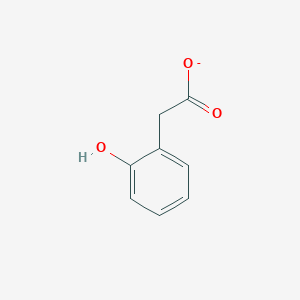

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

